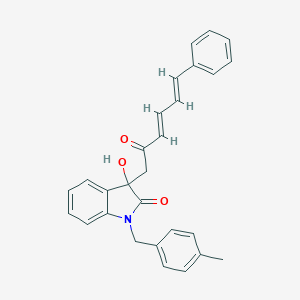
4-Propoxy-N-pyridin-3-yl-benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Propoxy-N-pyridin-3-yl-benzamide, also known as PPNB, is a chemical compound that has gained attention in scientific research due to its potential pharmacological properties. The compound belongs to the class of benzamide derivatives and has been studied for its ability to interact with various biological targets.
Mecanismo De Acción
The mechanism of action of 4-Propoxy-N-pyridin-3-yl-benzamide is not fully understood. However, studies suggest that the compound may exert its pharmacological effects by interacting with various biological targets, such as ion channels, enzymes, and receptors. For example, 4-Propoxy-N-pyridin-3-yl-benzamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
4-Propoxy-N-pyridin-3-yl-benzamide has been shown to possess various biochemical and physiological effects. The compound has been shown to reduce inflammation and pain in animal models of inflammation. Additionally, 4-Propoxy-N-pyridin-3-yl-benzamide has been shown to possess antioxidant properties, which may protect against oxidative stress-induced damage. Furthermore, studies suggest that 4-Propoxy-N-pyridin-3-yl-benzamide may possess anticancer properties by inducing apoptosis and inhibiting tumor growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-Propoxy-N-pyridin-3-yl-benzamide in lab experiments is its potential as a pharmacological agent with various biological activities. Additionally, the synthesis of 4-Propoxy-N-pyridin-3-yl-benzamide is relatively straightforward, which makes it accessible for researchers. However, one limitation of using 4-Propoxy-N-pyridin-3-yl-benzamide in lab experiments is its limited solubility in aqueous solutions, which may affect its bioavailability.
Direcciones Futuras
There are several future directions for research on 4-Propoxy-N-pyridin-3-yl-benzamide. One direction is to further investigate the mechanism of action of the compound. Additionally, studies could explore the potential of 4-Propoxy-N-pyridin-3-yl-benzamide as a therapeutic agent for various diseases, such as cancer and neurodegenerative disorders. Furthermore, research could investigate the potential of 4-Propoxy-N-pyridin-3-yl-benzamide as a lead compound for the development of new pharmacological agents with improved efficacy and safety profiles.
Conclusion:
In conclusion, 4-Propoxy-N-pyridin-3-yl-benzamide is a chemical compound that has gained attention in scientific research for its potential pharmacological properties. The compound has been studied for its anti-inflammatory, analgesic, antioxidant, and anticancer properties. Additionally, 4-Propoxy-N-pyridin-3-yl-benzamide has been shown to interact with various biological targets, although its mechanism of action is not fully understood. While there are advantages and limitations to using 4-Propoxy-N-pyridin-3-yl-benzamide in lab experiments, the compound holds promise as a potential therapeutic agent for various diseases. Future research on 4-Propoxy-N-pyridin-3-yl-benzamide could further elucidate its mechanism of action and explore its potential as a lead compound for drug development.
Métodos De Síntesis
The synthesis of 4-Propoxy-N-pyridin-3-yl-benzamide involves the reaction of 4-propoxy-3-aminopyridine with 3-chlorobenzoyl chloride in the presence of a base. The reaction yields 4-Propoxy-N-pyridin-3-yl-benzamide as a white crystalline solid with a melting point of 168-170°C.
Aplicaciones Científicas De Investigación
4-Propoxy-N-pyridin-3-yl-benzamide has been extensively studied for its potential as a pharmacological agent. The compound has been shown to possess various biological activities, including anti-inflammatory, analgesic, and antioxidant properties. Additionally, 4-Propoxy-N-pyridin-3-yl-benzamide has been studied for its potential as an anticancer agent.
Propiedades
Nombre del producto |
4-Propoxy-N-pyridin-3-yl-benzamide |
|---|---|
Fórmula molecular |
C15H16N2O2 |
Peso molecular |
256.3 g/mol |
Nombre IUPAC |
4-propoxy-N-pyridin-3-ylbenzamide |
InChI |
InChI=1S/C15H16N2O2/c1-2-10-19-14-7-5-12(6-8-14)15(18)17-13-4-3-9-16-11-13/h3-9,11H,2,10H2,1H3,(H,17,18) |
Clave InChI |
HYGQZYIDZIFNKZ-UHFFFAOYSA-N |
SMILES |
CCCOC1=CC=C(C=C1)C(=O)NC2=CN=CC=C2 |
SMILES canónico |
CCCOC1=CC=C(C=C1)C(=O)NC2=CN=CC=C2 |
Solubilidad |
36 [ug/mL] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-chloro-3-hydroxy-3-[2-(5-methyl-2-thienyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B252947.png)
![3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-5-chloro-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B252948.png)

![3-[2-(1-adamantyl)-2-oxoethyl]-3-hydroxy-1-(2-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B252951.png)
![1-(1,3-benzodioxol-5-ylmethyl)-3-[2-(4-chlorophenyl)-1-methyl-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B252956.png)
![1-(1,3-benzodioxol-5-ylmethyl)-3-hydroxy-3-[2-oxo-2-(2-pyridinyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B252966.png)

![1-allyl-3-hydroxy-3-[2-(5-isopropyl-2-methylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B252977.png)
![1-ethyl-3-hydroxy-3-[2-(4-iodophenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B252979.png)
![5-bromo-3-[2-(2,5-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B252980.png)
![3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxy-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B252981.png)
![1-(2-chlorobenzyl)-3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B252983.png)
![1-Allyl-3-[2-(4-amino-phenyl)-2-oxo-ethyl]-3-hydroxy-1,3-dihydro-indol-2-one](/img/structure/B252987.png)
![5-bromo-3-[2-(2,5-dimethylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B252989.png)